molecular formula C12H12F3NO3 B1629370 2-Morpholino-5-(trifluoromethyl)benzoic acid CAS No. 865471-20-1

2-Morpholino-5-(trifluoromethyl)benzoic acid

Cat. No. B1629370
M. Wt: 275.22 g/mol
InChI Key: PRECFTDWCNEEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Morpholino-5-(trifluoromethyl)benzoic acid” is a chemical compound with the empirical formula C12H12F3NO3 and a molecular weight of 275.22 . It is often used in laboratory settings .


Molecular Structure Analysis

The SMILES string for this compound is OC(=O)c1cc(ccc1N2CCOCC2)C(F)(F)F . This indicates that the compound contains a morpholino group attached to a benzoic acid group, which is further substituted with a trifluoromethyl group.

Scientific Research Applications

1. Chemical Structure and Interactions

2-Morpholino-5-(trifluoromethyl)benzoic acid is involved in the formation of hydrogen-bonded polymeric structures. Smith and Lynch (2016) explored how this compound, when used as a counter-ion, influences secondary structure generation in benzoic acids. The study highlights its role in generating one-dimensional chains and cyclic heterotetrameric structures in the crystal structures of certain salts (Smith & Lynch, 2016).

2. Synthesis of Chemical Compounds

Sosnovskikh and Usachev (2001) demonstrated the application of this compound in the synthesis of 2-morpholino-2-trifluoromethylchroman-4-ones. The study showed that morpholine adds smoothly at the double bond of substituted chromones, indicating the compound's utility in organic synthesis (Sosnovskikh & Usachev, 2001).

3. Pharmaceutical Research

Ji et al. (2018) researched the synthesis and antitumor activity of a compound synthesized from 2-Morpholino-5-(trifluoromethyl)benzoic acid. The compound showed inhibitory capacity against certain cancer cell lines, illustrating the potential of this chemical in medicinal chemistry (Ji et al., 2018).

4. Electrochemical Applications

Nematollahi and Esmaili (2010) utilized 2-Morpholino-5-(trifluoromethyl)benzoic acid in the electrochemical synthesis of benzenamines. This study highlights its application in green chemistry, offering an eco-friendly method for producing biologically significant compounds (Nematollahi & Esmaili, 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

As “2-Morpholino-5-(trifluoromethyl)benzoic acid” is a unique chemical, it is provided to early discovery researchers as part of a collection of unique chemicals . The future directions of this compound will likely depend on the results of these early discovery research efforts.

properties

IUPAC Name

2-morpholin-4-yl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)8-1-2-10(9(7-8)11(17)18)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRECFTDWCNEEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640284
Record name 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-5-(trifluoromethyl)benzoic acid

CAS RN

865471-20-1
Record name 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhu, W Li, W Shuai, Y Liu, L Yang, Y Tan… - European Journal of …, 2021 - Elsevier
A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. Among fifty-one target compounds, compound 20b exhibited …
Number of citations: 13 www.sciencedirect.com

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